molecular formula C9H11ClN2O6 B016834 5-Chlorouridine CAS No. 2880-89-9

5-Chlorouridine

Cat. No. B016834
CAS RN: 2880-89-9
M. Wt: 278.64 g/mol
InChI Key: LDCUBKKZHSYQTJ-UAKXSSHOSA-N
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Description

Synthesis Analysis

The synthesis of 5-Chlorouridine-related compounds involves a variety of strategies, including linear synthesis approaches and multicomponent reactions. For instance, Vinayak et al. (2017) utilized microwave irradiation in the presence of chloroacetyl chloride and phosphoryl oxychloride to synthesize novel amine derivatives of chlorinated nucleosides, demonstrating the versatility of synthetic approaches for chlorinated nucleoside analogs (Vinayak, Sudha, & Kumar, 2017).

Molecular Structure Analysis

The molecular structure of 5-Chlorouridine and its derivatives is characterized by the presence of a chloro group, which significantly influences its chemical behavior and interactions. Kang et al. (2004) have developed methods for the synthesis of oligonucleotides containing 5-chlorocytosine, which could be used to study the effects of pyrimidine chlorination, highlighting the importance of molecular structure analysis in understanding the biological significance of chlorinated nucleosides (Kang, Burdzy, Liu, & Sowers, 2004).

Chemical Reactions and Properties

The chemical reactions and properties of 5-Chlorouridine are defined by its reactivity towards other chemicals. For example, the chlorination of nucleoside analogs enables the formation of novel compounds through various chemical reactions, including nucleophilic substitutions and coupling reactions. The work by Raju, Mohan, and Reddy (2003) on the electroorganic synthesis of related compounds further illustrates the diverse chemical reactivity of chlorinated nucleosides (Raju, Mohan, & Reddy, 2003).

Physical Properties Analysis

The physical properties of 5-Chlorouridine, such as solubility, melting point, and stability, are critical for its applications in research and potential therapeutic uses. The chloro group influences the nucleoside's physical properties, making it more suitable for certain studies or applications. However, specific studies focusing solely on the physical properties of 5-Chlorouridine were not found in the current search, indicating a potential area for further research.

Chemical Properties Analysis

5-Chlorouridine's chemical properties, including its reactivity with other compounds and stability under various conditions, are essential for its application in scientific research. Studies like those by Fer et al. (2014) and Sun et al. (2001) provide insights into the synthetic strategies and reactivity of chlorinated nucleosides, contributing to our understanding of their chemical behavior (Fer, Doan, Prangé, Calvet-Vitale, & Gravier-Pelletier, 2014), (Sun, Janvier, Zhao, Bienaymé, & Zhu, 2001).

Scientific Research Applications

  • Study of Mutagenic Activity

    • Field : Biochemistry
    • Application Summary : The thymine analog 5-chlorouridine, first reported in the 1950s as an anti-tumor agent, is known as an effective mutagen, clastogen, and toxicant . It’s used in studies investigating its mutagenic activity .
    • Methods and Procedures : The specific methods and procedures may vary depending on the research context. In one study, an Escherichia coli strain was selected that relies on the four building blocks 5-chloro-2′-deoxyuridine (ClU), A, C, and G instead of the standard T, A, C, G alphabet .
    • Results and Outcomes : The switch from T to ClU was accompanied by a massive number of mutations, including >1500 A to G or G to A transitions in a culture .
  • Structure, Stability and Function of 5-Chlorouracil Modified Base Pairs
    • Field : Structural Biology
    • Application Summary : 5-Chlorouridine is used in studies investigating the structure, stability, and function of 5-chlorouracil modified A:U and G:U base pairs .
    • Methods and Procedures : In one study, four crystal structures of a B-form DNA dodecamer duplex containing ClU:A or ClU:G base pairs were determined. The structures reveal nearly identical geometries of these pairs compared with T:A or T:G, respectively, and no consequences for stability and cleavage by an endonuclease (EcoRI) .
    • Results and Outcomes : The lack of significant changes in the geometry of ClU:A and ClU:G base pairs relative to the corresponding native pairs is consistent with the sustained unlimited self-reproduction of E. coli strains with virtually complete T→ClU genome substitution .
  • Inhibition of pre-mRNA Splicing
    • Field : Biochemistry
    • Application Summary : 5-Chlorouridine is used in studies investigating the inhibition of pre-mRNA splicing .
    • Methods and Procedures : The specific methods and procedures may vary depending on the research context. In one study, the inhibition of pre-mRNA splicing was investigated using 5-Chlorouridine .
    • Results and Outcomes : The outcomes of this research could potentially provide insights into the effects of 5-Chlorouridine on pre-mRNA splicing, although specific results would depend on the individual study .

Safety And Hazards

5-Chlorouridine may cause an allergic skin reaction and serious eye irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-chloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCUBKKZHSYQTJ-UAKXSSHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlorouridine

CAS RN

2880-89-9
Record name 5-Chlorouridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002880899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
376
Citations
SW Hawkinson, CL Coulter - Acta Crystallographica Section B …, 1971 - scripts.iucr.org
5-Chlorouridine forms monoclinic crystals of space group P21 from aqueous solution, with a… for crystals of 5-bromouridine and 5-chlorouridine from several different solvents, and may …
Number of citations: 34 scripts.iucr.org
Q Jiang, BC Blount, BN Ames - Journal of Biological Chemistry, 2003 - ASBMB
… Because the reaction of TP is reversible, the complete excision of 5-ClUra from 5-CldU or 5-chlorouridine was achieved in the presence of excess amount of phosphate (with a final …
Number of citations: 85 www.jbc.org
A Patra, J Harp, PS Pallan, L Zhao… - Nucleic acids …, 2013 - academic.oup.com
… The thymine analog 5-chlorouridine, first reported in the 1950s as anti-tumor agent, is known as an effective mutagen, clastogen and toxicant as well as an effective inducer of sister-…
Number of citations: 23 academic.oup.com
A Van Aerschot, P Herdewijn, J Balzarini… - Journal of medicinal …, 1989 - ACS Publications
… Of these 5-halogenated derivatives, 3'-fluoro-2', 3'-di-deoxy-5-chlorouridine emerged as the most selective inhibitor of HIV-1replication. Its selectivity index was comparable to that of …
Number of citations: 145 pubs.acs.org
H Sierakowska, RR Shukla, Z Dominski… - Journal of Biological …, 1989 - ASBMB
… We thank William Parker and Ginger Dutschman (University of North Carolina) for providing 5fluoro-, and 5-chlorouridine triphosphates. 5-Chlorouridine was obtained from the National …
Number of citations: 57 www.jbc.org
SM Morris - Mutation Research/Reviews in Genetic Toxicology, 1993 - Elsevier
The halogenated pyrimidines were synthesized in the 1950s as potential anti-tumor agents after the discovery that certain tumors preferentially incorporated uracil rather than thymine …
Number of citations: 112 www.sciencedirect.com
J Balzarini, A Van Aerschot, R Pauwels, M Baba… - Molecular …, 1989 - ASPET
The novel 5-chloro-, 5-bromo-, and 5-iodo-derivatives of 3'-fluoro-2',3'-dideoxyuridine (FddUrd), designated FddCIUrd, FddBrUrd, and FddIUrd, respectively, have been synthesized and …
Number of citations: 53 molpharm.aspetjournals.org
H Oloff, J Hüttermann - Journal of Magnetic Resonance (1969), 1977 - Elsevier
Free radical formation in single crystals of 5-chlorouracil (ClU) and its riboside derivative 5-chlorouridine (ClUR) has been studied by ESR and ENDOR spectroscopy following X …
Number of citations: 24 www.sciencedirect.com
ME Rafelson Jr, HE Pearson… - Proceedings of the …, 1951 - journals.sagepub.com
… It is of interest to note that 5-chlorouridine had no effect on any of the fractions of the control … uridine, 50,000 with 5-chlorouridine and 100,000 with uridine plus 5-chlorouridine. These …
Number of citations: 9 journals.sagepub.com
KW Reiss, W Gordy - … of the National Academy of Sciences, 1971 - National Acad Sciences
Electron spin resonance signals from radicals of different types have been observed in γ-irradiated 5-chlorouridine. The strongest absorption, a broad resonance with g values ranging …
Number of citations: 6 www.pnas.org

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